Ethyl 2-((tert-butylsulfinyl)imino)acetate
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Overview
Description
®-ethyl 2-((tert-butylsulfinyl)imino)acetate is a chiral sulfinamide derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines and other nitrogen-containing heterocycles. The presence of the tert-butylsulfinyl group imparts unique stereochemical properties, making it a valuable chiral auxiliary in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-((tert-butylsulfinyl)imino)acetate typically involves the reaction of tert-butanesulfinamide with ethyl glyoxylate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The process can be summarized as follows:
Starting Materials: tert-butanesulfinamide and ethyl glyoxylate.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.
Catalysts and Reagents: Triethylamine is commonly used as a base to facilitate the reaction.
Industrial Production Methods
While the laboratory-scale synthesis of ®-ethyl 2-((tert-butylsulfinyl)imino)acetate is well-documented, industrial production methods are less frequently reported. the principles of scale-up involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-((tert-butylsulfinyl)imino)acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
®-ethyl 2-((tert-butylsulfinyl)imino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, particularly in the formation of chiral amines and nitrogen-containing heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-ethyl 2-((tert-butylsulfinyl)imino)acetate primarily involves its role as a chiral auxiliary. The tert-butylsulfinyl group provides steric hindrance and electronic effects that influence the stereochemistry of the reactions it participates in. This allows for the selective formation of chiral products, which is crucial in the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: A widely used chiral auxiliary in asymmetric synthesis.
Sulfonimidates: Sulfur-containing compounds with similar stereochemical properties.
Sulfoximines: Another class of sulfur-containing compounds used in asymmetric synthesis.
Uniqueness
®-ethyl 2-((tert-butylsulfinyl)imino)acetate stands out due to its specific combination of the tert-butylsulfinyl group and the ethyl ester moiety. This unique structure provides distinct reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Properties
Molecular Formula |
C8H15NO3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
ethyl (2E)-2-tert-butylsulfinyliminoacetate |
InChI |
InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+ |
InChI Key |
CHPAJOSJONRYPT-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)/C=N/S(=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
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